Cas no 658711-87-6 (Chetoseminudin B)
Chetoseminudin B structure
Product Name:Chetoseminudin B
CAS-nummer:658711-87-6
MF:C17H21N3O3S2
MW:379.496941328049
CID:2053676
PubChem ID:154735168
Update Time:2025-04-21
Chetoseminudin B Chemische en fysische eigenschappen
Naam en identificatie
-
- Chetoseminudin B
- DTXSID101018005
- CHEMBL512683
- DTXCID201476204
- 5-Hydroxy-6-(hydroxymethyl)-3-[(1H-indol-3-yl)methyl]-1-methyl-3,6-bis(methylsulphanyl)-1,2,3,6-tetrahydropyrazin-2-one
- 658711-87-6
- 5-Hydroxy-6-(hydroxymethyl)-3-((1H-indol-3-yl)methyl)-1-methyl-3,6-bis(methylsulphanyl)-1,2,3,6-tetrahydropyrazin-2-one
- HY-N10286
- (3S,6S)-6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione
- CS-0373538
- BDBM50315536
-
- Inchi: 1S/C17H21N3O3S2/c1-20-15(23)16(10-21,24-2)19-14(22)17(20,25-3)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9,18,21H,8,10H2,1-3H3,(H,19,22)/t16-,17+/m0/s1
- InChI-sleutel: GWVVVRDHIBUEMQ-DLBZAZTESA-N
- LACHT: S(C)[C@@]1(C(N[C@](CO)(C(N1C)=O)SC)=O)CC1=CNC2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 379.10243389g/mol
- Monoisotopische massa: 379.10243389g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 5
- Complexiteit: 549
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2
- Topologisch pooloppervlak: 136Ų
Chetoseminudin B Gerelateerde literatuur
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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